2-Phenoxy-2,3-dihydro-1-benzothiophene
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Overview
Description
2-Phenoxy-2,3-dihydro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of 2-bromo-2-phenoxyacetophenone with sulfur sources such as sodium sulfide or potassium sulfide . The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-Phenoxy-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Phenoxy-2,3-dihydro-1-benzothiophene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with a range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the phenoxy group.
2-Phenyl-2,3-dihydro-1-benzothiophene: Similar structure but with a phenyl group instead of a phenoxy group.
2,3-Dihydro-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a phenoxy group.
Uniqueness
2-Phenoxy-2,3-dihydro-1-benzothiophene is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61942-57-2 |
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Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-phenoxy-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C14H12OS/c1-2-7-12(8-3-1)15-14-10-11-6-4-5-9-13(11)16-14/h1-9,14H,10H2 |
InChI Key |
AWSKMAHSHYUQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C21)OC3=CC=CC=C3 |
Origin of Product |
United States |
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